3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound (CAS: 893787-13-8) is a triazoloquinazoline derivative characterized by:
- Core structure: [1,2,3]Triazolo[1,5-a]quinazoline, a fused heterocyclic system.
- Position 7: Chloro atom, contributing to electronic effects and steric bulk. Position 5: N-[4-(Propan-2-yl)phenyl]amine, introducing a lipophilic isopropylphenyl moiety.
- Molecular formula: C₂₄H₂₀ClN₅O₂S (MW: 477.97 g/mol) .
- Synthetic relevance: No direct synthesis details are provided in the evidence, but analogous compounds are synthesized via nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15(2)16-8-11-18(12-9-16)26-22-20-14-17(25)10-13-21(20)30-23(27-22)24(28-29-30)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCTMZUDICDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core, which can be achieved through the cyclization of appropriate precursors. The introduction of the benzenesulfonyl group is usually carried out via sulfonylation reactions, while the chloro substituent can be introduced through chlorination reactions. The final step involves the coupling of the triazoloquinazoline core with the N-[4-(propan-2-yl)phenyl]amine moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a subject of interest for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of the target compound with structural analogs:
Key Differences and Implications
Core Modifications :
- The target compound and analogs in retain the triazoloquinazoline core, whereas features a partially saturated 4,5-dihydro structure, reducing aromaticity and altering electronic properties.
- Compounds in utilize a triazolo[1,5-a][1,3,5]triazine core, which is smaller and more electron-deficient than triazoloquinazoline.
Substituent Effects: Benzenesulfonyl Group: Present in the target compound and , this group enhances solubility in polar solvents and may mediate hydrogen bonding or π-stacking in biological targets. Chloro vs. N-Substituents: The 4-isopropylphenyl group in the target compound offers higher lipophilicity (logP ~4.5 estimated) compared to 4-methoxybenzyl (logP ~3.8) or 4-ethoxyphenyl (logP ~3.5), suggesting improved membrane permeability .
Synthetic Accessibility: The target compound shares synthetic routes with , likely involving SNAr (nucleophilic aromatic substitution) at position 5 of the triazoloquinazoline core. In contrast, require multistep procedures involving furan or phenoxy group introductions, complicating scalability.
Pharmacological Potential (Inferred from Analogs)
- Kinase Inhibition : Triazoloquinazoline derivatives are explored as CK1δ inhibitors (e.g., ). The benzenesulfonyl group in the target compound may mimic ATP-binding motifs in kinases.
- Solubility Challenges : The high lipophilicity of the target compound (MW >450, cLogP >4) may limit aqueous solubility, necessitating formulation optimization .
Biological Activity
The compound 3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is part of a larger class of quinazoline derivatives known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A quinazoline core , which is well-known for its pharmacological properties.
- A triazole moiety , contributing to its biological activity.
- A benzenesulfonyl group , enhancing solubility and bioavailability.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit various cancer cell lines, including:
- A549 (lung cancer)
- K562 (chronic myelogenous leukemia)
- HL-60 (human leukemia)
In one study, a series of quinazoline derivatives demonstrated potent inhibitory activity against Aurora kinases, which are critical in cancer cell proliferation and survival .
The mechanism by which this compound exerts its antitumor effects may involve:
- Inhibition of receptor tyrosine kinases , particularly the epidermal growth factor receptor (EGFR), which plays a pivotal role in tumor growth and metastasis.
- Induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. For instance:
- The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations of 100 μg/mL and 50 μg/mL .
Anti-inflammatory Properties
In addition to antitumor and antimicrobial activities, some quinazoline derivatives exhibit anti-inflammatory effects. They have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting potential applications in treating inflammatory diseases .
Study 1: Antitumor Efficacy
A recent study assessed the cytotoxic effects of a series of triazoloquinazoline derivatives on various cancer cell lines. The results indicated that compounds with similar structural features to our target compound showed significant cytotoxicity against A549 and K562 cells, with IC50 values in the low micromolar range .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of quinazoline derivatives. The target compound exhibited notable activity against multiple bacterial strains, outperforming standard antibiotics like ampicillin in certain assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
